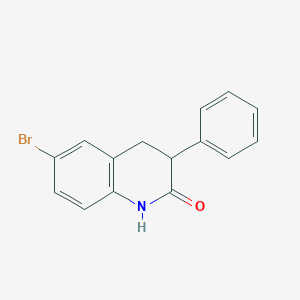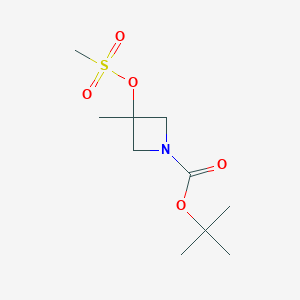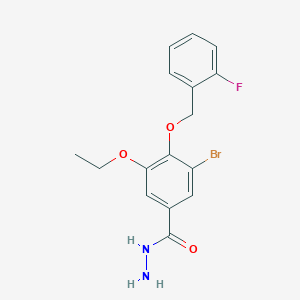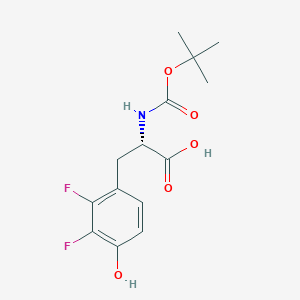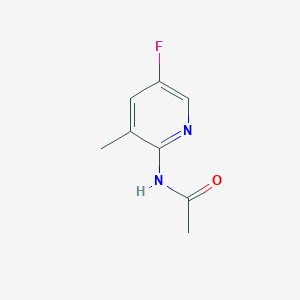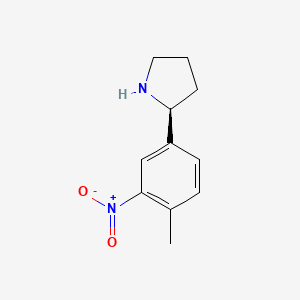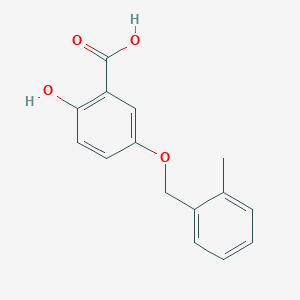
2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxyl group and a benzoic acid moiety, with a 2-methylbenzyl group attached via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid typically involves the etherification of 2-hydroxybenzoic acid (salicylic acid) with 2-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 2-hydroxy-5-((2-methylbenzyl)oxy)benzaldehyde or this compound.
Reduction: Formation of 2-hydroxy-5-((2-methylbenzyl)oxy)benzyl alcohol.
Substitution: Formation of 2-hydroxy-5-((2-methylbenzyl)oxy)-3-nitrobenzoic acid or 2-hydroxy-5-((2-methylbenzyl)oxy)-4-bromobenzoic acid.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a 2-methylbenzyl group.
2-Hydroxy-5-methylbenzoic acid: Similar structure but with a methyl group instead of a 2-methylbenzyl group.
2-Hydroxy-5-benzylbenzoic acid: Similar structure but with a benzyl group instead of a 2-methylbenzyl group.
Uniqueness
2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic acid is unique due to the presence of the 2-methylbenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C15H14O4 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
2-hydroxy-5-[(2-methylphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C15H14O4/c1-10-4-2-3-5-11(10)9-19-12-6-7-14(16)13(8-12)15(17)18/h2-8,16H,9H2,1H3,(H,17,18) |
Clave InChI |
VBFGDSCJTPMNEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1COC2=CC(=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


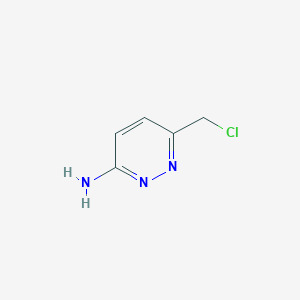

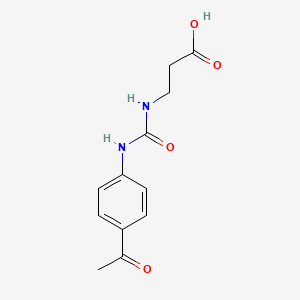
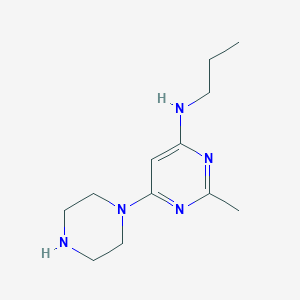
![6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol](/img/structure/B13001174.png)
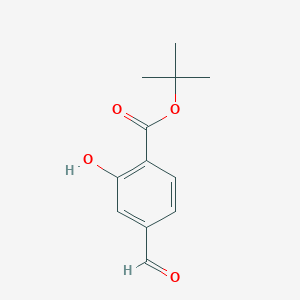
![2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B13001189.png)
